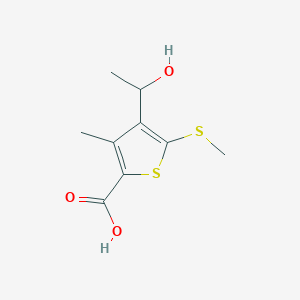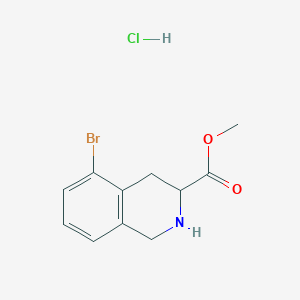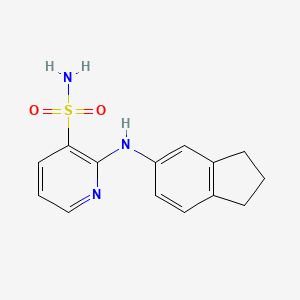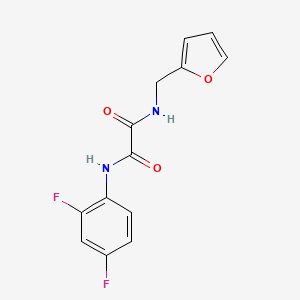
2-(4-Methoxy-benzenesulfonylamino)-benzoic acid
カタログ番号:
B2712669
CAS番号:
38957-44-7
分子量:
307.32
InChIキー:
AIUKHSIQGFTDMT-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It appears to have a methoxy group (-OCH3) and a benzenesulfonylamino group attached to the benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzenesulfonyl chloride, a related compound, can be synthesized from sodium benzenesulfonate and phosphorus oxychloride . Another related compound, 4-bromoanisole, can be synthesized from bromine and anisole .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring (from the benzoic acid part of the molecule) with a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a benzenesulfonylamino group attached .Physical and Chemical Properties Analysis
Benzenesulfonyl chloride, a related compound, is a colorless viscous oil that reacts with compounds containing reactive N-H and O-H bonds . It has a density of 1.384 g/mL at 25 °C .科学的研究の応用
Catalyst in Polymerization Processes
- The compound is related to derivatives used as catalysts in the polymerization of acrylates with ethene. This involves the formation of high molecular weight polymers, showing its potential in material science and polymer chemistry (Skupov et al., 2007).
Role in Metal-Ligand Cooperative Reactions
- It plays a part in metal-ligand assisted reactions, specifically in E/Z isomerization and cyano activation at Cu(II) and Co(II) complexes. These processes are fundamental in inorganic chemistry and catalyst development (Mahmudov et al., 2014).
Doping Agent in Conductive Polymers
- Benzoic acid derivatives, including 2-(4-Methoxy-benzenesulfonylamino)-benzoic acid, are used as doping agents in conductive polymers like polyaniline. This is significant in the field of electronics and material sciences (Amarnath & Palaniappan, 2005).
Antibacterial Activity
- Research on vanillic acid (a similar derivative) has shown potential antibacterial activity, suggesting that this compound might also possess similar properties. This is relevant in the development of new antibiotics and pharmaceutical research (Satpute et al., 2019).
Photosensitizers in Photodynamic Therapy
- Derivatives of this compound have shown potential as photosensitizers in photodynamic therapy, particularly in the treatment of cancer. This underscores its significance in medical research and oncology (Pişkin et al., 2020).
Luminescent Properties in Coordination Compounds
- The compound's derivatives have been used to test the influence of electron releasing or withdrawing substituents on photophysical properties in lanthanide coordination compounds. This has implications in materials science, particularly in developing new luminescent materials (Sivakumar et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-methoxyphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5S/c1-20-10-6-8-11(9-7-10)21(18,19)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUKHSIQGFTDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-(1-Hydroxyethyl)-3-methyl-5-methylsulfanylthiophene-2...
Cat. No.: B2712587
CAS No.: 883008-12-6
2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulf...
Cat. No.: B2712588
CAS No.: 728907-65-1
N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]s...
Cat. No.: B2712592
CAS No.: 1241684-34-3
Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,...
Cat. No.: B2712593
CAS No.: 868144-71-2
顧客に最も人気
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydroch...
Cat. No.: B2712606
CAS No.: 1443424-91-6; 352553-60-7

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)
![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)
![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)


![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)

![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2712607.png)
